3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Overview
Description
“3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one” is a chemical compound with a molecular weight of 225.33 . It is also known as "3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H11NOS2/c1-13-10(14-2)6-9(12)8-4-3-5-11-7-8/h3-7H,1-2H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Derivative Formation
- Research by Rozentsveig et al. (2022) delves into the heterocyclization of related compounds, leading to the formation of various thiophene and pyrrole derivatives. This study demonstrates the potential of 3,3-bis(methylsulfanyl) derivatives in synthesizing a range of heterocyclic products, which could have implications in material science and pharmaceuticals (Rozentsveig et al., 2022).
Molecular Conformation and Interactions
- Yadava et al. (2011) investigated the gas-phase conformational stabilities of certain pyrazolo[3,4-d]pyrimidine derivatives, including those with methylsulfanyl groups. This type of research is crucial for understanding the molecular behavior of 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one in different environments (Yadava, Singh, & Roychoudhury, 2011).
Coordination Chemistry and Complex Formation
- Otsuka et al. (2000) explored novel ligands containing pyridine and methylsulfanyl groups, studying their properties in copper complexes. This research highlights the relevance of such compounds in coordination chemistry and the formation of metal complexes, which can be significant in catalysis and material science (Otsuka, Hamasaki, Kurosaki, & Goto, 2000).
Crystallographic Analysis
- Avasthi et al. (2003) conducted crystallographic studies to understand the molecular conformation of similar compounds. Such studies are crucial for pharmaceutical and material science applications, providing insights into the structural behavior of 3,3-bis(methylsulfanyl) derivatives (Avasthi et al., 2003).
Analytical Chemistry and Sensor Development
- Hagimori et al. (2021) designed a fluorescence probe based on a similar pyridine-pyrimidine structure, demonstrating the potential use of such compounds in the development of selective sensors for metal ions, which is vital in environmental monitoring and biochemistry (Hagimori et al., 2021).
Future Directions
A study has mentioned the synthesis of multi-substituted 2,4-butadienes via the reaction of ketene dithioacetal, which could potentially involve "3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one" . This suggests that there may be future research directions exploring the use of this compound in the synthesis of other multi-substituted organic molecules.
properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-13-10(14-2)7-9(12)8-5-3-4-6-11-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMJUDJDOFFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384563 | |
Record name | 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
CAS RN |
78570-34-0 | |
Record name | 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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